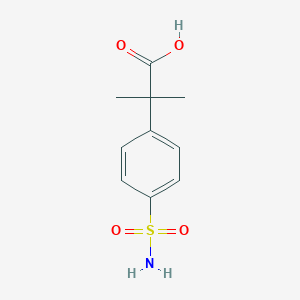

2-methyl-2-(4-sulfamoylphenyl)propanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2-(4-sulfamoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-10(2,9(12)13)7-3-5-8(6-4-7)16(11,14)15/h3-6H,1-2H3,(H,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTDUMWGEIZVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448125 | |

| Record name | 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374067-95-5 | |

| Record name | 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid

Introduction

2-methyl-2-(4-sulfamoylphenyl)propanoic acid is a molecule of significant interest in pharmaceutical research and development. Its chemical structure, featuring both a carboxylic acid and a sulfonamide group, bestows upon it a unique combination of acidic and polar characteristics. A thorough understanding of its physicochemical properties is paramount for formulation development, predicting in-vivo behavior, and ensuring the overall efficacy and safety of any potential therapeutic application. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, detailed methodologies for their determination, and insights into the interpretation of the resulting data.

Chemical Identity and Structure

Proper identification and characterization of a compound begin with its fundamental chemical identity.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 374067-95-5 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄S | [2] |

| Molecular Weight | 243.28 g/mol | [2] |

| Chemical Structure |  | N/A |

Dissociation Constant (pKa)

The pKa value is a critical parameter that governs the extent of ionization of a molecule at a given pH. For this compound, both the carboxylic acid and the sulfonamide moieties are ionizable. The carboxylic acid group is acidic, while the sulfonamide group can also exhibit acidic properties.

Expected pKa Values:

-

Carboxylic Acid: Propanoic acid has a pKa of approximately 4.87.[3] The presence of the electron-withdrawing sulfamoylphenyl group is expected to increase the acidity (lower the pKa) of the carboxylic acid.

-

Sulfonamide: The pKa of the sulfonamide proton can vary widely depending on the substitution on the nitrogen, but for primary sulfonamides, it is typically in the range of 9-11.

Importance in Drug Development: The ionization state of a drug molecule significantly influences its solubility, permeability across biological membranes, and binding to its target.[1] A thorough understanding of the pKa is therefore essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound, even for those that are sparingly soluble in water.[5][6]

Objective: To determine the pKa values of the carboxylic acid and sulfonamide groups of this compound.

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Co-solvent (e.g., methanol or a mixture of methanol, dioxane, and acetonitrile) for poorly soluble compounds.[2][7]

-

Nitrogen gas

Procedure:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system (e.g., a water-cosolvent mixture) to a known concentration (e.g., 1-5 mM).[2] Add KCl to maintain a constant ionic strength.

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[6]

-

Titration:

-

To determine the pKa of the carboxylic acid, titrate the sample solution with standardized NaOH, recording the pH after each addition of titrant.

-

To determine the pKa of the sulfonamide, the solution can be made acidic with a known amount of HCl and then back-titrated with NaOH.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point(s).[8]

Causality Behind Experimental Choices: The use of a co-solvent is necessary for compounds with low aqueous solubility to ensure complete dissolution for accurate titration.[2][7] Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients. Purging with nitrogen is crucial to prevent the formation of carbonic acid from atmospheric CO₂, which would buffer the solution and obscure the true equivalence point of the analyte.[6]

Lipophilicity (logP and logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) environment.[9]

-

logP: Refers to the partition coefficient of the neutral form of the molecule between octanol and water.

-

logD: Is the distribution coefficient at a specific pH and takes into account all ionized and unionized species. For ionizable compounds, logD is pH-dependent.

Predicted logP: While no experimental logP value is readily available for this compound, a structurally similar compound, 2-methyl-2-(4-methylphenyl)propanoic acid, has a computed XLogP3 of 2.7.[10] The replacement of a methyl group with a more polar sulfamoyl group would be expected to decrease the logP.

Importance in Drug Development: Lipophilicity is a key determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects.[11] A balanced logP is often sought for optimal oral absorption and distribution.[11]

Experimental Protocol: Shake-Flask Method for logD Determination

The shake-flask method is the "gold standard" for determining logP and logD values.[12][13]

Objective: To determine the logD of this compound at a physiologically relevant pH (e.g., 7.4).

Materials:

-

This compound

-

n-Octanol (pre-saturated with buffer)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

-

Volumetric flasks and pipettes

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Saturation: Vigorously mix n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation.[12] Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a flask.

-

Equilibration: Shake the flask for a set period (e.g., 2-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[14]

-

Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

-

Calculation: The logD is calculated using the following formula: logD = log₁₀ ([Concentration in octanol] / [Concentration in aqueous])

Self-Validating System: The protocol's trustworthiness is enhanced by running the experiment in triplicate and including a control compound with a known logD value. The sum of the amount of compound in both phases should be close to the initial amount added, confirming mass balance.

Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure. It is a critical factor for drug absorption and bioavailability.[4][15]

Expected Solubility Profile:

-

The presence of the carboxylic acid and sulfonamide groups suggests that the solubility of this compound will be pH-dependent.[16]

-

In acidic conditions (low pH), the carboxylic acid will be protonated and less soluble in aqueous media.

-

As the pH increases, the carboxylic acid will deprotonate to the more soluble carboxylate form.

-

At very high pH, the sulfonamide may also deprotonate, further increasing solubility.

-

The compound is reported to be soluble in DMSO and methanol.[2]

Importance in Drug Development: Poor aqueous solubility is a major challenge in drug development, often leading to poor oral bioavailability.[15] Determining both kinetic and thermodynamic solubility is crucial.

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is often used in early-stage screening.[4]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent.[17]

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

-

Solid this compound

-

Aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Filtration or centrifugation system

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to vials containing the different aqueous buffers.

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: Remove undissolved solids by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method.

-

Solid Phase Analysis: It is good practice to analyze the remaining solid by techniques like XRPD to check for any polymorphic transformations during the experiment.

Data Presentation: The solubility data should be presented in a table and graphically as a pH-solubility profile.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and manufacturability.[18]

Key Solid-State Properties:

-

Polymorphism: The ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties.[19] Sulfonamides are known to exhibit polymorphism.[18]

-

Crystallinity: The degree of structural order in a solid. Amorphous forms are generally more soluble but less stable than crystalline forms.

-

Melting Point: The temperature at which a solid transitions to a liquid. A sharp melting point is indicative of a pure, crystalline compound. The reported melting point for this compound is 165-175°C.[2]

Experimental Techniques for Solid-State Characterization

-

X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for each crystalline form and can be used to identify polymorphs and determine the degree of crystallinity. The crystal structures of several phenylpropionic acid derivatives have been determined using XRPD.[20]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.[21]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify solvates or hydrates.

Experimental Workflow for Solid-State Characterization:

Caption: Workflow for the solid-state characterization of an API.

Conclusion

The physicochemical properties of this compound are complex and interconnected. A comprehensive understanding of its pKa, lipophilicity, solubility, and solid-state characteristics is essential for its successful development as a pharmaceutical agent. The experimental protocols and insights provided in this guide offer a robust framework for the thorough characterization of this and other novel chemical entities.

References

-

Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. [Link][12][22]

-

González, J. A., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Structural Chemistry, 33(5), 1541-1554. [Link][18][19]

-

Stojanovska, J., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Mac. Pharm. Bull., 64(1), 21-30. [Link][5]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link][6]

-

Bojarska, J., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Structure, 1269, 133842. [Link]

-

Ferreira, L. A., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1469-1481. [Link][13]

-

Takács-Novák, K., et al. (2007). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. Analytica Chimica Acta, 583(2), 418-428. [Link][7]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Lou, Y., et al. (2011). Crystal structure and electronic properties of three phenylpropionic acid derivatives: A combined X-ray powder diffraction and quantum mechanical study. Journal of Molecular Structure, 1004(1-3), 146-152. [Link][20]

-

Roses, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 103-110. [Link]

-

Wang, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58913. [Link]

-

Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(15), 4983. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link][15]

-

Unknown. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-855. [Link]

-

Babic, S., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 20(3), 6-11. [Link][17]

-

Osol, A., & Prien, C. H. (1953). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of the American Pharmaceutical Association, 42(10), 603-608. [Link][16]

-

BYJU'S. (n.d.). How to calculate pKa. [Link]

-

Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

-

Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

Remko, M. (2009). The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. Journal of Molecular Structure: THEOCHEM, 903(1-3), 57-64. [Link]

-

Sari, A., & Arslan, H. (2014). Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions. Journal of Solution Chemistry, 43(1), 148-163. [Link]

-

de la Cruz, M. S. R., et al. (2009). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2504. [Link]

-

Wilson, J. R., et al. (2012). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 3(3), 211-215. [Link]

-

Kumar, N., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Journal of the Serbian Chemical Society, 78(4), 473-484. [Link]

-

PubChem. (n.d.). 2-Methyl-2-(4-methylphenyl)propanoic acid. [Link][10]

-

Reddit. (2020). Acidic nature of 2-methyl propanoic acid. [Link]

-

Onwudiwe, D. C., et al. (2024). Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 15(2), 1-12. [Link]

-

Mukherjee, A., et al. (2011). Structure Analysis of Molecular Compounds with Z′ = 2 Using Laboratory X-ray Powder Diffraction Data: 3-Phenylpropionic Acid and Its Derivatives. Crystal Growth & Design, 11(11), 5059-5067. [Link]

-

Brooks, D. A., et al. (2001). Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. Journal of Medicinal Chemistry, 44(13), 2061-2064. [Link]

-

Gill, P., et al. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Physical Chemistry B, 114(8), 2617-2628. [Link][21]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link][11]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methyl-2-(4-methylphenyl)propanoic acid | C11H14O2 | CID 12369085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. enamine.net [enamine.net]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. researchgate.net [researchgate.net]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. researchgate.net [researchgate.net]

- 19. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Sulfamoylphenyl Propanoics: A Technical Guide to Their Biological Activity and Therapeutic Potential

Abstract

Derivatives of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid represent a compelling class of molecules rooted in the well-established family of arylpropionic acids, known for their significant therapeutic applications. This technical guide provides an in-depth exploration of the biological activities of these compounds, with a primary focus on their anti-inflammatory properties. We will dissect their mechanism of action, outline robust experimental protocols for their evaluation, and present a framework for understanding their structure-activity relationships. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights to guide future discovery and application.

Introduction: The Significance of the Arylpropionic Acid Scaffold

The arylpropionic acids are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1] Compounds like ibuprofen, chemically 2-(4-isobutylphenyl)propanoic acid, have been in clinical use for decades, providing relief from pain, fever, and inflammation to millions worldwide.[1][2] The therapeutic efficacy of this class stems from their ability to inhibit the cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins—key mediators of inflammation.[1][3]

The core structure of this compound is an intriguing variation on this classic scaffold. The incorporation of a sulfamoyl (-SO₂NH₂) group introduces unique physicochemical properties that can significantly influence the molecule's biological profile. The sulfamoyl moiety is known to enhance binding to target enzymes, a characteristic that has been leveraged in the design of various therapeutic agents.[4] This guide will delve into the specific biological implications of this chemical modification.

Mechanism of Action: Targeting the Inflammatory Cascade

The primary mechanism of action for this compound derivatives as anti-inflammatory agents is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂, the precursor to various prostaglandins and thromboxanes involved in inflammation, pain, and fever.[1]

It is important to note that while most traditional NSAIDs are non-selective COX inhibitors, the development of COX-2 selective inhibitors has been a major focus of research to minimize the gastrointestinal side effects associated with COX-1 inhibition.[1] The sulfamoylphenyl propanoic acid scaffold presents an opportunity for developing derivatives with altered COX selectivity profiles.

Beyond inflammation, derivatives of similar chemical structures have shown potential in other therapeutic areas. For instance, analogues of clofibric acid with a thioisobutyrate side chain have been investigated for their antihyperlipidemic activity.[5] Furthermore, some isobutyric acid derivatives have been found to act as peroxisome proliferator-activated receptor γ (PPARγ) modulators, suggesting potential applications in the treatment of diabetes.[6]

Signaling Pathway: COX Inhibition

Caption: Inhibition of Prostaglandin Synthesis by NSAIDs.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through multi-step synthetic routes, often starting from commercially available materials. The following is a representative, generalized protocol based on common organic chemistry transformations for similar arylpropionic acids.[7][8][9]

Experimental Protocol: A General Synthetic Approach

Step 1: Esterification of a Phenylacetic Acid Precursor

-

Dissolve the starting phenylacetic acid derivative in a suitable alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding ester.

Step 2: α-Methylation

-

Dissolve the ester from Step 1 in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.

-

Add a strong base (e.g., sodium hydride) portion-wise at 0°C.

-

Stir the mixture for 30 minutes, then add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the α-methylated ester.

Step 3: Functional Group Interconversion (Introduction of the Sulfamoyl Group) This step will vary significantly based on the starting material. If starting with a nitro or amino precursor, standard procedures for diazotization followed by reaction with sulfur dioxide and ammonia would be employed. A more direct approach might involve the use of a starting material already containing the sulfamoyl moiety.

Step 4: Hydrolysis to the Carboxylic Acid

-

Dissolve the methylated ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add an excess of a strong base (e.g., sodium hydroxide or lithium hydroxide).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute strong acid (e.g., HCl) to a pH of approximately 2.

-

Extract the carboxylic acid product with an organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the final compound by recrystallization or column chromatography.

Synthesis Workflow Diagram

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Methyl-2-(4-sulfamoylphenyl)propionic acid [myskinrecipes.com]

- 5. 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 9. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

structural elucidation of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid

An In-Depth Technical Guide to the Structural Elucidation of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid

Authored by a Senior Application Scientist

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this compound, a novel small molecule with potential therapeutic relevance. Our approach is not merely a sequence of analytical methods but a logical progression of inquiry, where each step builds upon the last to construct a complete and validated molecular portrait. We will move from foundational techniques that reveal the molecular formula and key functional groups to advanced spectroscopic methods that map atomic connectivity, and finally to the definitive determination of the three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them.

Foundational Analysis: Elemental Composition and Molecular Mass

The first step in characterizing any new chemical entity is to establish its molecular formula. This is achieved through a combination of elemental analysis and high-resolution mass spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight of a compound with exceptional precision. For the initial characterization of this compound, electrospray ionization (ESI) in negative ion mode is the preferred method, as the carboxylic acid moiety is readily deprotonated.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a high-purity solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Ionization: Set the electrospray ionization source to negative ion mode.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 100-500.

-

Analysis: The expected [M-H]⁻ ion for C₁₀H₁₃NO₄S (exact mass: 243.0565) should be observed at m/z 242.0493. The high-resolution measurement allows for the confident determination of the elemental composition.

Data Summary: Foundational Analysis

| Technique | Expected Result | Information Gained |

| Elemental Analysis | C: 49.37%, H: 5.39%, N: 5.76%, S: 13.18% | Confirms the elemental composition. |

| HRMS (ESI-) | m/z 242.0493 [M-H]⁻ | Provides the exact mass and confirms the molecular formula C₁₀H₁₃NO₄S. |

Functional Group Identification: Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, we can identify characteristic vibrational frequencies corresponding to specific chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected FTIR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3350-3250 | N-H stretch | Sulfonamide |

| 1700 | C=O stretch | Carboxylic Acid |

| 1600, 1475 | C=C stretch | Aromatic Ring |

| 1350, 1160 | S=O stretch | Sulfonamide |

These characteristic bands provide strong evidence for the presence of the carboxylic acid, sulfonamide, and aromatic ring moieties.

Mapping the Carbon-Proton Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic compounds in solution. A suite of NMR experiments is employed to map the connectivity of atoms, providing a complete picture of the molecule's two-dimensional structure.

Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the logical workflow for using a combination of 1D and 2D NMR experiments to assemble the molecular structure.

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is advantageous as it will allow for the observation of exchangeable protons (e.g., -COOH and -SO₂NH₂).

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides information on the chemical environment and integration of all protons.

-

¹³C NMR and DEPT: Obtain a ¹³C spectrum to identify all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial to differentiate between CH, CH₂, and CH₃ groups.

-

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying adjacent protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away, which is key to connecting the molecular fragments.

Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~7.8 | d | 2H | Aromatic (H-3, H-5) |

| ~7.6 | d | 2H | Aromatic (H-2, H-6) |

| ~7.2 | s | 2H | -SO₂NH₂ |

| 1.5 | s | 6H | 2 x -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~177 | - | -COOH (C=O) |

| ~148 | - | Aromatic (C-4) |

| ~142 | - | Aromatic (C-1) |

| ~128 | + | Aromatic (C-2, C-6) |

| ~125 | + | Aromatic (C-3, C-5) |

| ~48 | - | Quaternary C |

| ~25 | + | 2 x -CH₃ |

Data Interpretation and Structure Assembly:

-

The two doublets in the aromatic region of the ¹H NMR spectrum are characteristic of a 1,4-disubstituted benzene ring.

-

The HMBC spectrum would be critical in confirming the connectivity. For example, a correlation from the methyl protons (~1.5 ppm) to the quaternary carbon (~48 ppm), the carboxylic carbon (~177 ppm), and the aromatic carbon C-1 (~142 ppm) would unambiguously connect these fragments.

Definitive 3D Structure: Single-Crystal X-Ray Crystallography

While NMR provides the connectivity, single-crystal X-ray crystallography offers the definitive, three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for absolute structure determination.

Experimental Protocol: X-Ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >20 µm in all dimensions). This can be achieved through slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water).

-

Data Collection: Mount a suitable crystal on a diffractometer. A low temperature (e.g., 100 K) is typically used to minimize thermal motion. X-rays are diffracted by the crystal, and the diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map.

An In-depth Technical Guide to the Discovery and Synthesis of Key Sulfonamide-Containing Phenylpropanoic Acid Moieties in Modern NSAIDs

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific compound 2-methyl-2-(4-sulfamoylphenyl)propanoic acid does not have a well-documented history as a direct therapeutic agent or a widely recognized key intermediate in the synthesis of major nonsteroidal anti-inflammatory drugs (NSAIDs), its constituent parts—a phenylpropanoic acid derivative and a sulfonamide group—are of immense importance in the field of medicinal chemistry. This guide pivots to explore the discovery, synthesis, and history of a landmark drug that embodies these structural features: Celecoxib. As a selective COX-2 inhibitor, Celecoxib's development revolutionized anti-inflammatory therapy. This guide will provide a comprehensive overview of the scientific journey that led to its creation, detailing the synthesis of its key diarylpyrazole structure and the critical role of the sulfonamide moiety in achieving its selective pharmacological action.

Introduction: The Dawn of Selective COX-2 Inhibition

The history of nonsteroidal anti-inflammatory drugs (NSAIDs) is marked by a continuous search for agents with improved efficacy and reduced side effects. A significant breakthrough came with the discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, in the early 1990s.[1] COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that maintain homeostatic functions, such as protecting the gastrointestinal lining and mediating platelet aggregation. In contrast, COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation.[1]

This discovery provided a clear therapeutic target: selectively inhibiting COX-2 could offer potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal toxicity commonly associated with non-selective NSAIDs.[1] This hypothesis spurred a new era of drug discovery, leading to the development of a new class of NSAIDs known as "coxibs."

The Emergence of Diarylpyrazole Scaffolds: The Path to Celecoxib

A team of researchers at the Searle division of Monsanto, led by John Talley, was at the forefront of developing selective COX-2 inhibitors. Their work led to the discovery of Celecoxib and other related compounds.[2] The core structure of Celecoxib is a 1,5-diarylpyrazole. Structure-activity relationship (SAR) studies revealed that this scaffold was crucial for potent and selective COX-2 inhibition.[3][4]

A critical finding from these SAR studies was the importance of a sulfonamide (SO₂NH₂) or a methylsulfone (SO₂CH₃) group on one of the aryl rings.[2] This substituent was found to be essential for the selective binding to the COX-2 enzyme.[3]

Mechanism of COX-2 Selectivity

The selectivity of Celecoxib for COX-2 over COX-1 is attributed to a key difference in the active sites of the two enzymes. The active site of COX-2 has a larger, more accommodating side pocket due to the presence of a valine residue at position 523, as opposed to the bulkier isoleucine residue in the same position in COX-1.[3][5] The sulfonamide group of Celecoxib is able to fit into this side pocket in COX-2, leading to a tighter and more stable binding, whereas it is sterically hindered from doing so in COX-1.

Synthesis of Celecoxib: A Step-by-Step Protocol

The synthesis of Celecoxib has been approached through various routes, with a common strategy involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[6]

Experimental Protocol: A Common Synthetic Route

Step 1: Claisen Condensation to form the 1,3-Dicarbonyl Intermediate

-

Reactants: 4-methylacetophenone and ethyl trifluoroacetate.

-

Procedure: 4-methylacetophenone is treated with a strong base, such as sodium methoxide, to form an enolate. This enolate then reacts with ethyl trifluoroacetate in a Claisen condensation reaction.

-

Product: The resulting product is the key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

Step 2: Cyclization with a Substituted Hydrazine

-

Reactants: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and (4-sulfamoylphenyl)hydrazine.

-

Procedure: The 1,3-dicarbonyl intermediate is reacted with (4-sulfamoylphenyl)hydrazine in a suitable solvent, often with acid catalysis. This reaction leads to the formation of the pyrazole ring through a cyclization-condensation process.

-

Product: A mixture of two regioisomers, the 1,5-diarylpyrazole (Celecoxib) and the 1,3-diarylpyrazole, is typically formed. These can be separated by chromatography.[6]

Diagram of the Synthesis of Celecoxib:

Caption: A simplified workflow for the synthesis of Celecoxib.

Quantitative Data: In Vitro COX-1/COX-2 Inhibition

The selectivity of Celecoxib is quantified by comparing its half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | ~15 | ~0.04 | ~375 |

| Ibuprofen | ~13 | ~35 | ~0.37 |

| Aspirin | ~0.1 | ~1.7 | ~0.06 |

Note: IC₅₀ values can vary depending on the specific assay conditions. The values presented are representative.

The Role of Related Phenylpropanoic Acid Derivatives

While the specific target molecule of this guide is not a direct precursor to a major NSAID, the broader class of 2-methyl-2-phenylpropanoic acid derivatives is significant in medicinal chemistry. These compounds serve as versatile building blocks for various therapeutic agents, including antihistamines like Fexofenadine.[7] Their structural features allow for diverse chemical modifications, making them valuable starting materials in drug discovery.[7]

Conclusion

The journey to develop selective COX-2 inhibitors like Celecoxib represents a paradigm shift in the management of inflammation and pain. While the initially queried compound, this compound, does not have a prominent documented role, its structural motifs are central to the success of modern NSAIDs. The diarylpyrazole scaffold, combined with a strategically placed sulfonamide group, provided the key to unlocking COX-2 selectivity. The synthesis of these complex molecules, though challenging, has been refined to allow for their widespread clinical use. This in-depth look at the discovery and synthesis of Celecoxib offers valuable insights for researchers and professionals in the ongoing quest for safer and more effective anti-inflammatory therapies.

References

-

The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. Benchchem.

-

Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia.

-

Celecoxib. Wikipedia.

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.

-

The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

-

Nassar, E., et al. (2011). Synthesis of Diarylpyrazoles Containing a Phenylsulphone or Carbonitrile Moiety and their Chalcones as Possible Anti-Inflammatory Agents. Scientia Pharmaceutica, 79(3), 507–524.

-

Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134.

-

Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). ACS Publications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

Spectroscopic Characterization of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid: A Predictive and Methodological Guide

Introduction

2-methyl-2-(4-sulfamoylphenyl)propanoic acid is a molecule of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in various therapeutic agents. As a derivative of both a sulfonamide and a substituted propanoic acid, its comprehensive structural elucidation is paramount for understanding its chemical behavior, purity, and potential biological activity. This guide provides a detailed predictive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Furthermore, it outlines the robust experimental protocols for acquiring and interpreting this data, ensuring scientific integrity and reproducibility for researchers in the field.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures for this compound based on the analysis of its constituent functional groups and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the carbon-hydrogen framework.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, methyl, and carboxylic acid protons. The predicted chemical shifts (δ) in ppm are relative to a tetramethylsilane (TMS) standard.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift is concentration and solvent dependent.[1][2] |

| Aromatic Protons (H-2', H-6') | 7.8 - 8.0 | Doublet | 2H | These protons are ortho to the electron-withdrawing sulfamoyl group and will be deshielded. They will appear as a doublet due to coupling with H-3' and H-5'. |

| Aromatic Protons (H-3', H-5') | 7.4 - 7.6 | Doublet | 2H | These protons are meta to the sulfamoyl group and ortho to the propanoic acid substituent. They will appear as a doublet due to coupling with H-2' and H-6'. |

| Sulfamoyl Protons (-SO₂NH₂) | 7.0 - 7.5 | Singlet (broad) | 2H | The protons of the sulfonamide group are exchangeable and often appear as a broad singlet.[3] |

| Methyl Protons (-C(CH₃)₂) | 1.5 - 1.7 | Singlet | 6H | The two methyl groups are chemically equivalent and attached to a quaternary carbon, thus they will appear as a singlet. |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Carboxylic Acid (-COOH) | 175 - 185 | The carbonyl carbon of a carboxylic acid is highly deshielded.[2] |

| Aromatic Carbon (C-1') | 145 - 150 | Quaternary carbon attached to the propanoic acid substituent. |

| Aromatic Carbon (C-4') | 140 - 145 | Quaternary carbon attached to the sulfamoyl group. |

| Aromatic Carbons (C-2', C-6') | 128 - 132 | Carbons ortho to the sulfamoyl group. |

| Aromatic Carbons (C-3', C-5') | 125 - 128 | Carbons meta to the sulfamoyl group. |

| Quaternary Carbon (-C(CH₃)₂) | 45 - 55 | The aliphatic quaternary carbon. |

| Methyl Carbons (-C(CH₃)₂) | 20 - 30 | The two equivalent methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and sulfonamide moieties.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Very broad absorption due to hydrogen bonding of the carboxylic acid dimer.[2][4][5] |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H (Aliphatic) | 2850 - 2980 | Medium | Stretching vibrations of the methyl C-H bonds. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Carbonyl stretch, typically strong for carboxylic acids.[2][4] |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Aromatic ring skeletal vibrations. |

| S=O (Sulfonamide) | 1300 - 1350 and 1150 - 1180 | Strong | Asymmetric and symmetric stretching vibrations of the S=O bonds.[3] |

| N-H (Sulfonamide) | 3200 - 3400 | Medium | N-H stretching vibrations, may appear as two bands for the primary sulfonamide.[3] |

| C-N (Sulfonamide) | ~1300 | Medium | C-N stretching vibration. |

| C-O (Carboxylic Acid) | 1210 - 1320 | Medium | C-O stretching vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₁₀H₁₃NO₄S).

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at [M-45]⁺.

-

Loss of the sulfamoyl group (-SO₂NH₂, 80 Da) to give a fragment at [M-80]⁺.

-

Cleavage of the C-C bond between the quaternary carbon and the aromatic ring.

-

Further fragmentation of the aromatic ring and the propanoic acid side chain.

-

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.

NMR Data Acquisition Workflow

Caption: General workflow for mass spectrometry analysis.

Detailed Steps:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.

-

The sample can be introduced into the mass spectrometer via direct infusion, or for a mixture, coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Mass Spectrometry Analysis:

-

Select an appropriate ionization method. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation. S[6]oft ionization techniques can be used to confirm the molecular weight.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Interpretation:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the structure of this compound.

-

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed protocols for NMR, IR, and MS analysis are designed to be self-validating and adhere to the principles of scientific integrity. By following these methodologies, researchers and drug development professionals can confidently acquire and interpret the necessary data to confirm the structure and purity of this and related compounds, thereby advancing their research and development endeavors.

References

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (n.d.). MDPI. Retrieved from [Link]

-

Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. (n.d.). PubMed Central. Retrieved from [Link]

-

Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI. Retrieved from [Link]

-

(PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). ResearchGate. Retrieved from [Link]

-

Analysis of sulfonamides. (n.d.). Slideshare. Retrieved from [Link]

-

2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. (n.d.). PubMed Central. Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

- Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. (n.d.). Google Patents.

-

Propanoic acid, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Propanoic acid, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

proton NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Infrared Spectral Studies of Propanoic Acid in Various Solvents. (n.d.). Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

2-Methyl-2-phenyl-propionic-acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

2-Methyl-2-(4-nitro-phenyl-sulfanyl)-propanoic acid. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of A. Methyl 2-phenylpropionate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). (n.d.). ResearchGate. Retrieved from [Link]

-

2-Methyl-2-(4-methylphenoxy)propanoic acid. (n.d.). SpectraBase. Retrieved from [Link]

- 2-(4-methylphenyl)propionic acid syntehsis method. (n.d.). Google Patents.

-

Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. (n.d.). JEOL. Retrieved from [Link]

-

mass spectrum of propanoic acid C3H6O2 CH3CH2COOH. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. jeol.com [jeol.com]

An In-depth Technical Guide to the Solubility Profile of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the solubility profile of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid, a compound of interest in pharmaceutical development. By integrating theoretical principles with actionable experimental protocols, this document serves as a vital resource for scientists engaged in physicochemical characterization and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of a drug candidate is intrinsically linked to its bioavailability, which is significantly influenced by its solubility. For a compound like this compound, which incorporates both a carboxylic acid and a sulfonamide functional group, understanding its solubility behavior across a range of solvents and pH values is paramount. A comprehensive solubility profile informs crucial decisions in the drug development pipeline, from early-stage screening and formulation design to ensuring consistent product quality and performance.[1]

This guide will delve into the theoretical underpinnings of the solubility of this bi-functional molecule, provide a detailed experimental workflow for determining its solubility, and present illustrative data to guide researchers in their investigations.

Theoretical Framework: Unraveling the Solubility of a Complex Molecule

The solubility of this compound is governed by the interplay of its constituent functional groups: the carboxylic acid and the sulfonamide.

The Influence of the Carboxylic Acid Moiety

Carboxylic acids exhibit a dualistic nature in terms of solubility. The polar carboxyl group can form hydrogen bonds with water, rendering short-chain carboxylic acids water-soluble.[2][3] However, as the nonpolar hydrocarbon portion of the molecule increases in size, its hydrophobic nature dominates, leading to a decrease in aqueous solubility.[2][3] In organic solvents, the principle of "like dissolves like" generally applies, with carboxylic acids showing good solubility in less polar solvents such as alcohols, ethers, and chloroform.[4] The presence of even small amounts of water can sometimes enhance the solubility of carboxylic acids in certain organic solvents.

The Role of the Sulfonamide Group and pH-Dependent Solubility

The sulfonamide group introduces a critical pH-dependent element to the solubility profile. Sulfonamides are weak acids, and their solubility is significantly influenced by the pH of the medium.[5] In acidic to neutral solutions, the sulfonamide group is largely unionized and hydrophobic, contributing to lower aqueous solubility. As the pH increases, the sulfonamide proton dissociates, forming a more soluble anion.[6] This ionization dramatically increases the molecule's polarity and its interaction with water molecules, thereby enhancing solubility.[5][6]

The overall solubility of this compound will therefore be a composite of these effects, with a complex interplay between the inherent solubility of the carboxylic acid and the pH-driven solubility of the sulfonamide.

Illustrative Solubility Profile: A Case Study with a Structural Analog

The following table summarizes the solubility of celecoxib in a range of common pharmaceutical solvents. This data serves as a valuable proxy for anticipating the solubility characteristics of this compound.

| Solvent | Solubility of Celecoxib (mg/mL) | Polarity Index | Rationale for Inclusion |

| Water | 0.007 | 10.2 | Baseline for aqueous solubility.[7] |

| Methanol | 113.94 | 5.1 | A polar protic solvent, expected to be a good solvent.[7] |

| Ethanol | 63.346 | 4.3 | Another common polar protic solvent.[7] |

| Propylene Glycol | 30.023 | - | A common co-solvent in formulations.[7] |

| Polyethylene Glycol (PEG) 400 | 414.804 | - | A non-volatile, water-miscible polymer often used in formulations.[7] |

| Ethyl Acetate | > Celecoxib solubility is highest in ethyl acetate among the tested organic solvents.[8] | 4.4 | A moderately polar aprotic solvent. |

| Acetonitrile | High solubility reported.[8] | 5.8 | A polar aprotic solvent. |

| Toluene | Low solubility reported.[8] | 2.4 | A nonpolar aromatic solvent. |

Note: The data for celecoxib is sourced from published literature and is intended for illustrative purposes only.[7][8] The actual solubility of this compound must be determined experimentally.

Experimental Protocol: The Gold Standard Shake-Flask Method

The definitive determination of thermodynamic solubility is achieved through the equilibrium shake-flask method.[9] This protocol provides a robust and reproducible approach for quantifying the solubility of this compound in various solvents.

Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (HPLC grade)

-

Phosphate and acetate buffers (for pH-dependent studies)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Methodology

-

Preparation of the Suspension:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Pipette a known volume of the desired solvent or buffer into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand for a short period to allow for initial sedimentation of the excess solid.

-

Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification by HPLC:

-

Prepare a standard curve by dissolving known concentrations of this compound in the mobile phase.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the standard curve.

-

Inject the diluted sample and the standards onto the HPLC system. A typical reversed-phase C18 column with a mobile phase consisting of an acetonitrile and acidified water gradient is a good starting point for method development.[10][11]

-

Quantify the concentration of the dissolved compound in the sample by comparing its peak area to the standard curve.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in the tested solvent, taking into account the dilution factor.

-

Report the solubility in appropriate units (e.g., mg/mL or µg/mL) and specify the temperature and pH (if applicable) at which the measurement was made.

-

Causality and Self-Validation in the Experimental Design

The described protocol is designed to be a self-validating system. The use of an excess of the solid compound ensures that the measured concentration represents the true thermodynamic solubility. The extended equilibration time allows for the dissolution process to reach a steady state. Furthermore, the combination of centrifugation and filtration provides a robust method for separating the solid and liquid phases, minimizing the risk of sampling undissolved particles. The use of a validated, stability-indicating HPLC method for quantification ensures the accuracy and reliability of the final solubility value.

Conclusion: A Pathway to Informed Drug Development

A thorough understanding of the solubility profile of this compound is not merely an academic exercise but a fundamental requirement for its successful development as a therapeutic agent. By combining a sound theoretical understanding with a rigorous experimental approach, researchers can generate the high-quality data needed to guide formulation strategies, predict in vivo performance, and ultimately, accelerate the journey from the laboratory to the clinic.

References

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. quora.com [quora.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. pure.ul.ie [pure.ul.ie]

- 9. who.int [who.int]

- 10. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications | MDPI [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Therapeutic Potential of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid: A Dual Inhibitor Targeting Carbonic Anhydrase and Cyclooxygenase

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Tale of Two Moieties

2-methyl-2-(4-sulfamoylphenyl)propanoic acid is a compound of significant interest due to its unique chemical architecture, which combines two pharmacologically active structural motifs: a sulfamoylphenyl group and a 2-methyl-2-phenylpropanoic acid backbone . This configuration strongly suggests a potential dual mechanism of action, positioning the molecule as a candidate for inhibiting two critical enzyme families involved in a range of pathologies: Carbonic Anhydrases (CAs) and Cyclooxygenases (COXs) .

The sulfamoylphenyl moiety is a well-established pharmacophore in a multitude of drugs, most notably as a potent inhibitor of zinc-containing metalloenzymes, particularly carbonic anhydrases. Conversely, the 2-phenylpropanoic acid scaffold is the hallmark of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), which are known to target cyclooxygenase enzymes. The convergence of these two moieties in a single molecule presents a compelling hypothesis for a synergistic or complementary therapeutic effect, particularly in the realms of oncology and inflammatory diseases. This guide will provide an in-depth exploration of the potential therapeutic targets of this compound, the scientific rationale for this dual-target approach, and the experimental workflows required for its validation.

The Dual-Target Hypothesis: Intersecting Pathways in Disease

The primary hypothesis is that this compound functions as a dual inhibitor of tumor-associated carbonic anhydrase isoforms (CA IX and CA XII) and the inducible cyclooxygenase-2 (COX-2) enzyme. This dual inhibition is particularly relevant in the context of cancer, where inflammation and hypoxia-driven acidosis are key features of the tumor microenvironment.

Target 1: Carbonic Anhydrases IX and XII in Hypoxic Tumors

Tumor growth often outpaces the development of an adequate blood supply, leading to regions of low oxygen, or hypoxia.[1] In response, cancer cells upregulate the transcription of hypoxia-inducible factor 1-alpha (HIF-1α), which in turn drives the expression of a suite of genes that promote survival in this harsh environment.[2] Among the most highly induced are the transmembrane carbonic anhydrases, CA IX and CA XII.[3]

These enzymes play a crucial role in pH regulation.[4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, they help to maintain a neutral intracellular pH while contributing to the acidification of the extracellular space.[5] This acidic tumor microenvironment promotes tumor invasion, metastasis, and resistance to therapy.[1][6] Therefore, inhibiting CA IX and CA XII is a promising strategy to disrupt tumor cell adaptation to hypoxia and acidosis.[7]

Target 2: Cyclooxygenase-2 in Inflammation and Carcinogenesis

Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli, growth factors, and tumor promoters.[8] COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2), which are potent mediators of inflammation and pain.[9]

In the context of cancer, chronic inflammation is a well-established risk factor, and COX-2 is overexpressed in many types of tumors.[8] Elevated PGE2 levels in the tumor microenvironment can promote cell proliferation, angiogenesis, and invasion, while also suppressing the host immune response.[8][9] The link between COX-2 and tumorigenesis is so strong that selective COX-2 inhibitors have been investigated for cancer prevention and treatment.[10]

Synergy of Dual Inhibition

Recent evidence has revealed that sulfonamide-based COX-2 inhibitors, such as celecoxib and valdecoxib, also exhibit potent inhibitory activity against several carbonic anhydrase isoforms.[11][12] This dual activity may explain some of the observed clinical differences between sulfonamide and non-sulfonamide COX-2 inhibitors and suggests that targeting both pathways simultaneously could be a powerful therapeutic strategy.[11][13] The interconnectedness of inflammation (driven by COX-2) and hypoxia/acidosis (regulated by CAs) in the tumor microenvironment provides a strong rationale for the development of dual inhibitors.[14]

Quantitative Insights: Inhibitory Activities of Structurally Related Compounds

While direct experimental data for this compound is not yet widely available, the inhibitory activities of well-characterized sulfonamide-based COX-2 inhibitors against both COX and CA enzymes provide a strong precedent for its potential dual action.

| Compound | Target | Inhibition Constant | Reference |

| Celecoxib | COX-1 | IC50: 7.6 µM | [15] |

| COX-2 | IC50: 0.05 µM | [16] | |

| hCA II | Potent inhibitor (nanomolar range) | [17] | |

| Valdecoxib | COX-1 | IC50: 140 µM | |

| COX-2 | IC50: 0.005 µM | ||

| hCA II | Less potent than Celecoxib | [17] |

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Visualizing the Mechanisms of Action

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving Carbonic Anhydrase IX/XII and Cyclooxygenase-2.

Caption: Cyclooxygenase-2 pathway in inflammation and cancer.

Experimental Workflow for Target Validation

The following diagram outlines a logical workflow for validating the dual inhibitory potential of this compound.

Caption: Experimental workflow for validating dual-target inhibition.

Experimental Protocols for Target Validation

The following are detailed, step-by-step methodologies for key experiments to assess the inhibitory activity of this compound against its putative targets.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Electrometric Method)

This protocol is adapted from the Wilbur-Anderson method and measures the time required for a CO2-saturated solution to lower the pH of a buffer in the presence or absence of the inhibitor. [7] Materials:

-

Recombinant human carbonic anhydrase (CA II, CA IX, or CA XII)

-

This compound

-

Tris-HCl buffer (0.02 M, pH 8.0)

-

CO2-saturated deionized water

-

pH meter with a fast-response electrode

-

Stirred reaction vessel maintained at 0-4°C

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of the carbonic anhydrase isoenzyme in cold deionized water.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Blank Determination (T0):

-

Add 6.0 mL of chilled Tris-HCl buffer to the reaction vessel.

-

Rapidly inject 4.0 mL of CO2-saturated water.

-

Start a stopwatch and record the time required for the pH to drop from 8.3 to 6.3. This is the uncatalyzed reaction time (T0).

-

-

Enzyme-Catalyzed Reaction (T):

-

Add 6.0 mL of chilled Tris-HCl buffer and a specific amount of the CA enzyme solution to the reaction vessel.

-

Rapidly inject 4.0 mL of CO2-saturated water.

-

Start a stopwatch and record the time required for the pH to drop from 8.3 to 6.3. This is the catalyzed reaction time (T).

-

-

Inhibition Assay (Ti):

-

Add 6.0 mL of chilled Tris-HCl buffer, the CA enzyme, and the desired concentration of the test compound to the reaction vessel.

-

Incubate for a specified period (e.g., 10 minutes) at 0-4°C.

-

Rapidly inject 4.0 mL of CO2-saturated water.

-

Record the time for the pH to drop from 8.3 to 6.3 (Ti).

-

-

Calculation of Percent Inhibition:

-

Percent Inhibition = [1 - (T0 - Ti) / (T0 - T)] x 100

-

-

IC50 Determination:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

-

Protocol 2: Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

This protocol utilizes a fluorometric method to detect the peroxidase activity of COX enzymes.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

This compound

-

COX Assay Buffer

-

Heme

-

Arachidonic Acid (substrate)

-

Fluorometric probe (e.g., Amplex™ Red)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of COX enzymes, heme, and arachidonic acid according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound in COX Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

100% Initial Activity Wells: Add COX Assay Buffer, Heme, and the respective COX enzyme.

-

Inhibitor Wells: Add COX Assay Buffer, Heme, the respective COX enzyme, and the test compound at various concentrations.

-

Blank Wells: Add COX Assay Buffer and Heme (no enzyme).

-

-

Pre-incubation:

-

Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the fluorometric probe to all wells.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex™ Red).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity control.

-

-

IC50 Determination:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

-

Conclusion and Future Directions

The structural features of this compound strongly support the hypothesis of its function as a dual inhibitor of carbonic anhydrases and cyclooxygenases. This dual-target approach holds significant therapeutic promise, particularly in the treatment of cancers where the interplay between hypoxia-driven acidosis and inflammation is a critical driver of disease progression. The experimental workflows and protocols outlined in this guide provide a robust framework for validating this hypothesis and elucidating the full therapeutic potential of this promising compound. Future research should focus on comprehensive in vitro and in vivo studies to confirm its dual inhibitory activity, selectivity, and efficacy in relevant disease models.

References